8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a coordinate bond . The presence of this lone pair also gives amines their basic character .Chemical Reactions of Amines Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in condensation reactions to form amides .
Scientific Research Applications
Electrophilic Amination of C-H-Acidic Compounds
Compounds structurally related to "8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine" have been studied for their reactivity in electrophilic amination reactions. Andreae et al. (1992) investigated the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds, demonstrating the potential for introducing amines into acidic positions through multiple stabilisation reactions. This work highlights the versatility of azaspiro compounds in synthesizing diverse aminated products, which could have implications for the development of novel pharmaceuticals and materials (Andreae, Schmitz, Wulf, & Schulz, 1992).
Selective Antagonism of Receptors
Research on compounds with structural similarities has shown potential in selective receptor antagonism. For instance, CP-96,345, a compound with an azaspiro structure, has been identified as a potent and selective antagonist of the substance P (NK1) receptor, highlighting the therapeutic potential of such compounds in treating conditions mediated by this receptor, such as depression and anxiety (Snider et al., 1991).
Sorption and Removal of Carcinogenic Compounds
Azaspiro compounds have also been applied in environmental science, particularly in the removal of carcinogenic substances. Akceylan, Bahadir, and Yılmaz (2009) synthesized a Mannich base derivative of calix[4]arene using a cyclic secondary amine structurally related to "this compound" for the efficient removal of carcinogenic azo dyes and aromatic amines from water. This study suggests the potential of azaspiro compounds in developing environmentally friendly solutions for water purification (Akceylan, Bahadir, & Yılmaz, 2009).
Synthetic Applications and Drug Discovery
Diversity-oriented synthesis approaches using azaspirocycles have been explored for their relevance in drug discovery. Wipf, Stephenson, and Walczak (2004) demonstrated the synthesis of functionalized pyrrolidines, piperidines, and azepines from omega-unsaturated dicyclopropylmethylamines, showcasing the utility of azaspirocycles in generating structurally diverse and complex molecules for potential therapeutic applications (Wipf, Stephenson, & Walczak, 2004).
Mechanism of Action
The mechanism of action of amines in biological systems often involves interactions with receptors, where they can act as neurotransmitters . The specific mechanism of action would depend on the particular amine and its physiological role.
Physical and Chemical Properties of Amines Amines are known for their basicity, with the ability to react with acids to form salts . They can participate in hydrogen bonding, which influences their boiling points and solubility .
Safety and Hazards
Future Directions
The study of amines and their derivatives continues to be a vibrant field in organic chemistry, with potential applications in pharmaceuticals, materials science, and more . Future research directions could involve the synthesis of new amine compounds, exploration of their reactivity, and investigation of their potential applications .
Properties
IUPAC Name |
8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-13-7-9-6-12(11)8-10(9)4-3-5-10/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPAXAGZCDGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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